molecular formula C990H1529N263O299S7 B1143576 Somatropin CAS No. 12629-01-5

Somatropin

Cat. No. B1143576
CAS RN: 12629-01-5
M. Wt: 22124.12
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Somatropin synthesis has evolved significantly, with one of the earliest methods involving the expression of the hormone in Escherichia coli using a chemically synthesized gene. This groundbreaking approach marked the first instance of producing a functional polypeptide from a gene of chemically synthesized origin (Itakura et al., 1977). Recent advancements have focused on improving the synthesis process to enhance yield and purity. For instance, the analytical characterization of NOTA-modified somatropins highlights the importance of understanding the modification's nature and extent on the biological properties of the bioconjugate, impacting pharmacokinetics and binding affinity (Bracke et al., 2014).

Molecular Structure Analysis

The molecular structure of somatropin is complex, consisting of a single polypeptide chain that includes 191 amino acids. It features four helices necessary for its interaction with the growth hormone receptor. Structural studies, such as those by Sami (2007), have provided insights into its function and interaction mechanisms, revealing that certain domains of GH could be related to its functions, and specific amino acid residues play crucial roles in receptor binding and hormone stability (Sami, 2007).

Chemical Reactions and Properties

Somatropin's chemical properties are pivotal for its biological function. It undergoes specific reactions, such as binding to its receptor, initiating a cascade of events leading to growth promotion. The interaction of somatropin with receptors has been extensively studied, revealing its ability to bind to two receptor molecules, thereby exhibiting its full biological activity. Such interactions are crucial for understanding its therapeutic effects and potential side effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of somatropin, such as its solubility, stability, and molecular weight, are essential for its clinical application. These properties determine the hormone's shelf life, optimal storage conditions, and administration routes. Research focusing on these aspects ensures the effective and safe use of somatropin in therapy.

Scientific Research Applications

Methods of Application

In a multidose longitudinal study, raw milk was collected from control and rbST-treated lactating cows. Milk composition (lactose, protein, fat, dry matter), including minerals (Ca, K, Mg, Na, P), was determined, and milk yield was recorded .

Results

A tendency toward a less saturated profile was observed in the milk collected from animals treated with rbST, with higher concentrations of monounsaturated fatty acids. In addition, less calcium and potassium and more lactose and protein content were observed in milk from treated animals than in regular milk .

Livestock Industry

Methods of Application: The application of rbST was performed every 14 days for 12 cycles, for a total of 168 days .

Results: The application of rbST increased the milk production of primiparous and multiparous cows by 3 and 3.2 kg/day for the VEL-rbST formulation respectively when compared with control cows .

Buffalo Milk Production

Results

Human Growth Hormone Deficiency

Methods of Application: In a multicenter, randomized, controlled, open-label, phase 3 study, subjects were randomized 3:1 to daily somatropin 0.05 mg/kg/day or no treatment for 52 weeks .

Results: The change in height standard deviation score (HT-SDS) at week 52 was 1.04 ± 0.31 in the treatment group and 0.20 ± 0.33 in the control group . Statistical significance was observed in the treatment group compared with control for change in height, bone age/chronological age, height velocity, and insulin-like growth factor 1 (IGF-1 SDS) .

Metabolism Regulation

Results

Buffalo Milk Production

Results

Growth Hormone Treatments Registry

Methods of Application: Patients of any age are eligible for documentation, if they are on ongoing or newly initiated treatment with any approved somatropin or somatropin-related product within the labelling, available for long term follow-up documentation, and if they provided informed consent .

Results: The registry documents children and adults in one joint registry, includes, at present, patients in Germany and allows documentation of patients on all approved somatropin and other growth hormone preparations .

Safety And Hazards

Somatropin has side effects and warnings associated with its use. You should not use somatropin if you have cancer, diabetic retinopathy, or if you are being treated for Prader-Willi syndrome and you are overweight or have severe breathing problems . Serious breathing problems may occur in patients with Prader-Willi syndrome who use somatropin .

Future Directions

Long-acting human growth hormone products like Somatrogon and Somapacitan are being developed for the treatment of growth hormone deficiency . These products have received approval in some regions and have shown non-inferiority to daily GH injections . These developments may improve patient adherence, quality of life, and clinical outcomes, particularly in patients with poor adherence to daily GH injections .

properties

CAS RN

12629-01-5

Product Name

Somatropin

Molecular Formula

C990H1529N263O299S7

Molecular Weight

22124.12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.